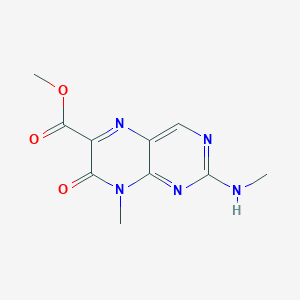
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate is a complex organic compound with a unique structure that includes a pteridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyanoacetylation of amines, where methyl cyanoacetate is reacted with different amines without solvent at room temperature . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted pteridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can affect various biochemical processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pteridine derivatives and cyanoacetamide derivatives. Examples include:
- 2-methylamino-4-oxo-6,7-dihydro-1H-pteridine-6-carboxylate
- 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxamide
Uniqueness
Methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate is unique due to its specific structure and the presence of both methyl and methylamino groups
Eigenschaften
CAS-Nummer |
31937-20-9 |
|---|---|
Molekularformel |
C10H11N5O3 |
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
methyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C10H11N5O3/c1-11-10-12-4-5-7(14-10)15(2)8(16)6(13-5)9(17)18-3/h4H,1-3H3,(H,11,12,14) |
InChI-Schlüssel |
QYFHDVYUGZKSGB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


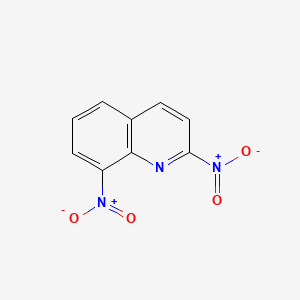
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
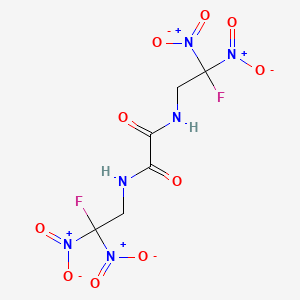
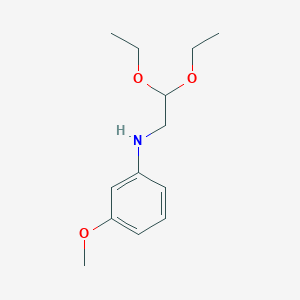
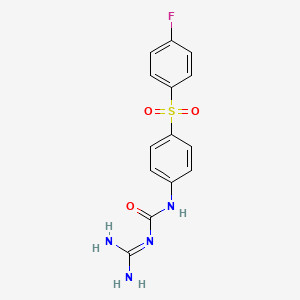
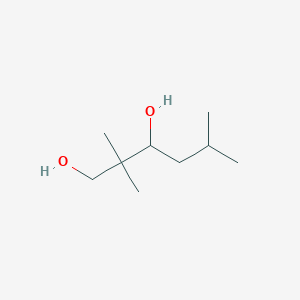

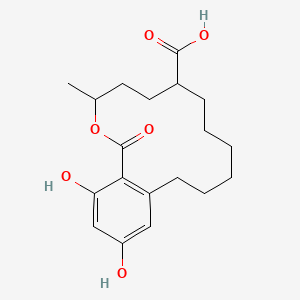
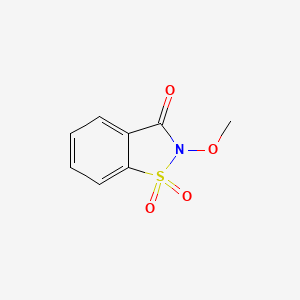
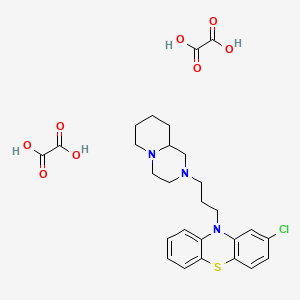
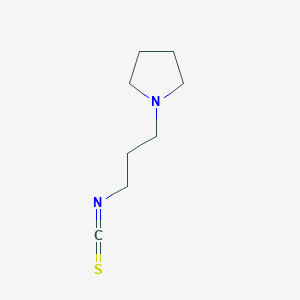
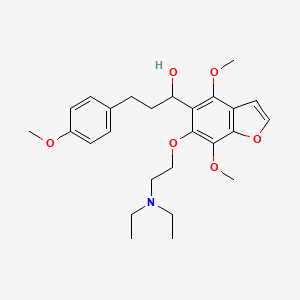
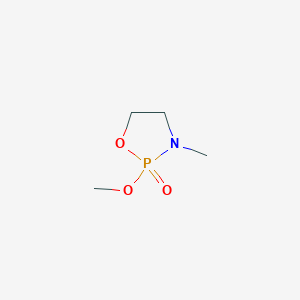
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
